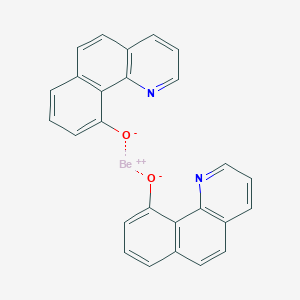
BeBq2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BeBq2: is a complex compound with the chemical formula C26H16BeN2O2. It is commonly used as an emitting and electron transport material in organic light-emitting devices (OLEDs). This compound is known for its excellent electroluminescence and electron-transport properties, making it superior to other materials like tris(8-hydroxyquinolinato)aluminum .
準備方法
The preparation of BeBq2 involves several steps of chemical synthesis. A typical synthesis method includes using caustic as an alkaline reagent and reacting a berylliate or beryllium alkoxide to obtain the product . The compound is often produced as a yellow powder or crystals and is used in high-purity forms for industrial applications .
化学反応の分析
BeBq2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include caustic alkalis and beryllium salts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
BeBq2 has a wide range of scientific research applications:
作用機序
The mechanism of action of BeBq2 involves its ability to transport electrons efficiently. The compound’s molecular structure allows for effective charge transfer, which is crucial for its role in OLEDs. The energy level alignment at the interfaces of the compound with other materials, such as polyethyleneimine (PEI) and indium tin oxide (ITO), further enhances its electron injection capabilities .
類似化合物との比較
BeBq2 is often compared with other similar compounds, such as:
Tris(8-hydroxyquinolinato)aluminum (Alq3): While Alq3 is a popular electron-transport material, this compound has superior electroluminescence and charge transport properties.
Bis(8-hydroxyquinolinato)zinc (Znq2): Another similar compound used in OLEDs, but with different electronic properties and applications.
特性
CAS番号 |
148896-39-3 |
|---|---|
分子式 |
C26H18BeN2O2+2 |
分子量 |
399.4 g/mol |
IUPAC名 |
beryllium;benzo[h]quinolin-1-ium-10-olate |
InChI |
InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2 |
InChIキー |
GQVWHWAWLPCBHB-UHFFFAOYSA-N |
SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 |
正規SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















